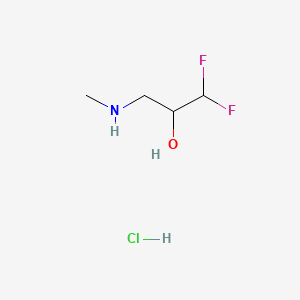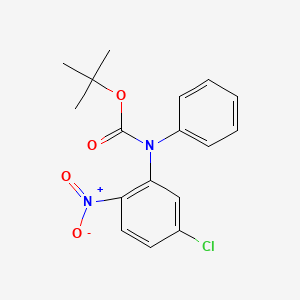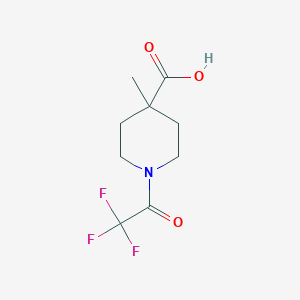
N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride: is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a cyclohexanamine structure, forming a hydrochloride salt. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexanamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated compounds and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its stability and reactivity make it a valuable candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules. The pathways involved in its mechanism of action include binding to specific receptors or enzymes, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
- N-(2,2,2-trifluoroethyl)aniline hydrochloride
- N-(2,2,2-trifluoroethyl)benzylamine hydrochloride
- N-(2,2,2-trifluoroethyl)methylamine hydrochloride
Uniqueness: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the trifluoroethyl group further enhances its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15ClF3N |
|---|---|
Poids moléculaire |
217.66 g/mol |
Nom IUPAC |
N-(2,2,2-trifluoroethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;1H |
Clé InChI |
PQSXZTTZDJFSLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)



![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
